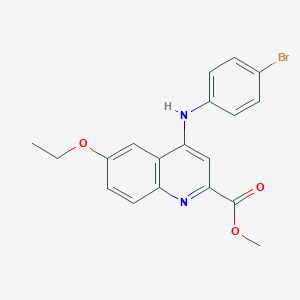

![molecular formula C16H11ClN4S2 B2402207 6-[(4-氯苯基)甲硫基]-3-噻吩-2-基-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 868966-89-6](/img/structure/B2402207.png)

6-[(4-氯苯基)甲硫基]-3-噻吩-2-基-[1,2,4]三唑并[4,3-b]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

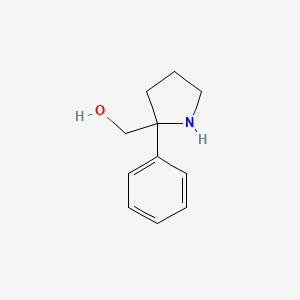

“6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound that belongs to the class of triazolopyridazines . Triazolopyridazines are nitrogenous heterocyclic compounds that are known for their versatile biological activities .

Synthesis Analysis

The synthesis of similar triazolopyridazine compounds involves several steps . The general procedure includes the reaction of substituted acetophenones with glyoxylic acid monohydrate in acetic acid under reflux . The progress of reactions is usually monitored by TLC using silica gel plates under UV light .Molecular Structure Analysis

Triazolopyridazines have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors due to their hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyridazines are typically monitored by TLC using silica gel plates under UV light . The purification of products is performed using column chromatography .科学研究应用

晶体结构和理论研究

哒嗪衍生物,包括与指定化学物质相似的化合物,表现出显著的生物学特性。研究集中在合成和表征上,采用核磁共振、红外、质谱研究和 X 射线衍射等技术。密度泛函理论 (DFT) 计算用于分析分子性质,例如 HOMO-LUMO 能级和量子化学参数。赫希菲尔德表面分析有助于理解这些化合物中的分子间氢键和分子堆积强度 (Sallam 等人,2021)。

抗糖尿病潜力

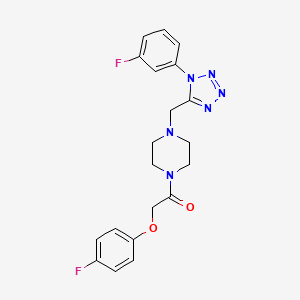

已经合成并评估了一系列三唑并哒嗪-6-基取代哌嗪,其中包括与指定化学物质结构相似的化合物,以了解其抗糖尿病药物潜力。这些化合物表现出二肽基肽酶-4 (DPP-4) 抑制,表明在糖尿病管理中发挥作用。它们还表现出抗氧化和促胰岛素活性,这在糖尿病治疗中是有益的 (Bindu 等人,2019)。

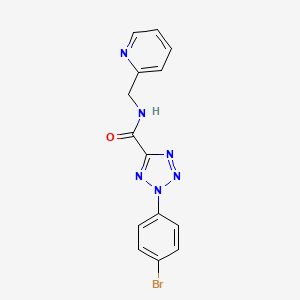

抗病毒活性

三唑并[4,3-b]哒嗪衍生物因其抗病毒特性而受到研究。研究表明,该类中的某些化合物对甲型肝炎病毒 (HAV) 表现出有希望的活性,表明在治疗病毒感染方面具有潜在的治疗应用 (Shamroukh & Ali,2008)。

抗菌和抗癌活性

已经合成并测试了基于 6-氯哒嗪-3(2H)-硫酮的化合物(与指定化学物质密切相关)的抗菌活性。其中一些化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着的反应。此外,这些化合物因其对各种癌细胞系的细胞毒性特性而受到探索,表明在癌症治疗中具有潜在用途 (El-Salam 等人,2013;Mamta 等人,2019)。

作用机制

While the specific mechanism of action for “6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is not mentioned in the retrieved papers, similar triazolopyridazine compounds have shown diverse pharmacological activities . They can interact with different target receptors, leading to their bioactive profile .

未来方向

Triazolopyridazines, including “6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine”, have profound importance in drug design, discovery, and development . Future research could focus on the rational design and development of new target-oriented triazolopyridazine-based drugs for the treatment of multifunctional diseases .

属性

IUPAC Name |

6-[(4-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-2-1-9-22-13/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAPEJHWAWQRRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2402126.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)

![N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402135.png)

![2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402141.png)

![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2402144.png)

![1-[4-(2-Methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride](/img/structure/B2402146.png)